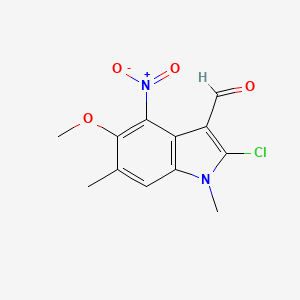
3H-inden-1-yl 4-nitrobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3H-inden-1-yl 4-nitrobenzoate is an organic compound with the molecular formula C16H11NO4. It contains a total of 34 bonds, including 23 non-hydrogen bonds, 16 multiple bonds, 4 rotatable bonds, 4 double bonds, 12 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 1 nine-membered ring, 1 ester (aromatic), and 1 nitro group (aromatic) . This compound is notable for its unique structure, which combines an indene moiety with a nitrobenzoate group.
Méthodes De Préparation
The synthesis of 3H-inden-1-yl 4-nitrobenzoate typically involves the esterification of 3H-inden-1-ol with 4-nitrobenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing in an organic solvent such as dichloromethane or toluene .
For industrial production, the process may be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems can also help in optimizing reaction conditions and minimizing human error.
Analyse Des Réactions Chimiques
3H-inden-1-yl 4-nitrobenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically targets the indene moiety, leading to the formation of corresponding carboxylic acids.
Reduction: The nitro group in this compound can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using sodium borohydride.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions. Common reagents for these reactions include halogens (for halogenation) and sulfonic acids (for sulfonation).
The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
3H-inden-1-yl 4-nitrobenzoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new materials and pharmaceuticals.
Biology: The compound is studied for its potential biological activities. Derivatives of this compound have shown promise in various biological assays, including antimicrobial and anticancer studies.
Medicine: Research is ongoing to explore the potential therapeutic applications of this compound and its derivatives. It is being investigated for its ability to interact with specific biological targets, which could lead to the development of new drugs.
Mécanisme D'action
The mechanism of action of 3H-inden-1-yl 4-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components. The indene moiety can also participate in various biochemical pathways, potentially leading to the modulation of enzyme activities and signaling pathways .
Comparaison Avec Des Composés Similaires
3H-inden-1-yl 4-nitrobenzoate can be compared with other similar compounds such as:
Indazole derivatives: These compounds also contain a nitrogen-containing heterocyclic ring and exhibit a wide range of biological activities, including anti-inflammatory and antimicrobial properties.
Indole derivatives: Indole compounds are known for their diverse biological activities, including antiviral, anticancer, and antioxidant properties.
Benzimidazole derivatives: These compounds are important in medicinal chemistry due to their antimicrobial and anticancer activities.
The uniqueness of this compound lies in its combination of an indene moiety with a nitrobenzoate group, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
53820-85-2 |
|---|---|
Formule moléculaire |
C16H11NO4 |
Poids moléculaire |
281.26 g/mol |
Nom IUPAC |
3H-inden-1-yl 4-nitrobenzoate |
InChI |
InChI=1S/C16H11NO4/c18-16(12-5-8-13(9-6-12)17(19)20)21-15-10-7-11-3-1-2-4-14(11)15/h1-6,8-10H,7H2 |
Clé InChI |
VONKAHOYJCNYBE-UHFFFAOYSA-N |
SMILES canonique |
C1C=C(C2=CC=CC=C21)OC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-(4-Bromophenyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B13996293.png)


![{2-[5-Hydroxy-4-(hydroxymethyl)-6-methylpyridin-3-yl]ethyl}phosphonic acid](/img/structure/B13996312.png)
![2-(Hydroxymethyl)-5-[6-(methylsulfanylmethylamino)purin-9-yl]oxolane-3,4-diol](/img/structure/B13996315.png)
![7'-[2-[9,9-dimethyl-7-[2-[7'-(N-phenylanilino)spiro[1,2-dihydroindene-3,9'-fluorene]-2'-yl]ethenyl]fluoren-2-yl]ethenyl]-N,N-diphenylspiro[1,2-dihydroindene-3,9'-fluorene]-2'-amine](/img/structure/B13996316.png)


![N-[4-(4-pyridinyloxy)phenyl]-2-Benzoxazolamine](/img/structure/B13996340.png)


